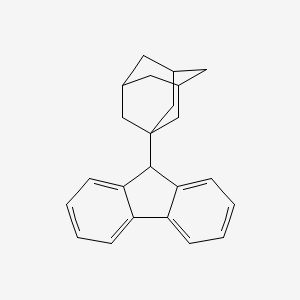
9-(Adamant-1-yl)fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(Adamant-1-yl)fluorene is an organic compound characterized by the presence of an adamantyl group attached to the ninth position of a fluorene moiety. The adamantyl group, known for its rigid, diamond-like structure, imparts unique physical and chemical properties to the fluorene backbone. This compound is of significant interest in various fields, including materials science and organic electronics, due to its stability and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(Adamant-1-yl)fluorene typically involves the Friedel-Crafts alkylation of fluorene with 1-adamantyl chloride. The reaction is catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), under anhydrous conditions. The general reaction scheme is as follows:
Fluorene+1-Adamantyl chlorideAlCl3this compound
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts can also be explored to facilitate the reaction and simplify the separation process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), to form fluorenone derivatives.
Reduction: Reduction of this compound can be achieved using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C), leading to the formation of hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can occur at the fluorene ring, facilitated by reagents such as bromine (Br₂) or nitric acid (HNO₃), resulting in halogenated or nitrated products.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: H₂ gas with Pd/C catalyst.
Substitution: Br₂ in CCl₄ or HNO₃ in H₂SO₄.
Major Products:
Oxidation: Fluorenone derivatives.
Reduction: Hydrogenated fluorenes.
Substitution: Halogenated or nitrated fluorenes.
Scientific Research Applications
Chemistry: In chemistry, 9-(Adamant-1-yl)fluorene is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of novel materials.
Biology and Medicine: While direct applications in biology and medicine are less common, derivatives of this compound are explored for their potential biological activity, including antiviral and anticancer properties.
Industry: In the industrial sector, this compound is utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices. Its stability and electronic properties make it an excellent candidate for use in high-performance materials .
Mechanism of Action
The mechanism by which 9-(Adamant-1-yl)fluorene exerts its effects is primarily related to its electronic structure. The adamantyl group enhances the rigidity and stability of the fluorene backbone, influencing the compound’s electronic properties. This rigidity reduces non-radiative decay pathways, making it an efficient emitter in OLED applications. The molecular targets and pathways involved are primarily related to its interaction with other organic molecules in electronic devices, facilitating charge transport and light emission.
Comparison with Similar Compounds
9-Phenylfluorene: Similar structure but with a phenyl group instead of an adamantyl group.
9-Anthracenylfluorene: Contains an anthracene moiety, offering different electronic properties.
9-(Naphthalen-1-yl)fluorene: Features a naphthalene group, providing distinct photophysical characteristics.
Uniqueness: 9-(Adamant-1-yl)fluorene stands out due to the adamantyl group’s unique properties, such as high thermal stability and rigidity. These characteristics make it particularly suitable for applications requiring robust materials with excellent electronic properties, such as in OLEDs and other optoelectronic devices .
Properties
Molecular Formula |
C23H24 |
|---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
9-(1-adamantyl)-9H-fluorene |
InChI |
InChI=1S/C23H24/c1-3-7-20-18(5-1)19-6-2-4-8-21(19)22(20)23-12-15-9-16(13-23)11-17(10-15)14-23/h1-8,15-17,22H,9-14H2 |
InChI Key |
SUZNKFLVECIVLI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4C5=CC=CC=C5C6=CC=CC=C46 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















